molecular formula C24H31NO3 B12150655 Ethyl 2,7,7-trimethyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 379247-27-5

Ethyl 2,7,7-trimethyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B12150655
CAS No.: 379247-27-5
M. Wt: 381.5 g/mol
InChI Key: DTJZUQNFZWKBNY-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-4-[4-(1-methylethyl)phenyl]-5-oxo-, ethyl ester is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, multiple methyl groups, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-4-[4-(1-methylethyl)phenyl]-5-oxo-, ethyl ester typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-4-[4-(1-methylethyl)phenyl]-5-oxo-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce different quinoline-based alcohols .

Scientific Research Applications

3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-4-[4-(1-methylethyl)phenyl]-5-oxo-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-4-[4-(1-methylethyl)phenyl]-5-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-4-[4-(1-methylethyl)phenyl]-5-oxo-, ethyl ester lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

379247-27-5

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

IUPAC Name

ethyl 2,7,7-trimethyl-5-oxo-4-(4-propan-2-ylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C24H31NO3/c1-7-28-23(27)20-15(4)25-18-12-24(5,6)13-19(26)22(18)21(20)17-10-8-16(9-11-17)14(2)3/h8-11,14,21,25H,7,12-13H2,1-6H3

InChI Key

DTJZUQNFZWKBNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C(C)C)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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